PROTAC CBP/P300 Degrader-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PROTAC CBP/P300 Degrader-1 is a compound designed to selectively degrade the CREB-binding protein (CBP) and E1A-binding protein (p300). These proteins are transcriptional co-activators involved in various cellular processes, including gene expression regulation, cell growth, and differentiation.

Métodos De Preparación

The synthesis of PROTAC CBP/P300 Degrader-1 involves several steps, including the design and synthesis of a ligand that binds to the target protein (CBP/p300), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The synthetic route typically involves:

Ligand Synthesis: The ligand for CBP/p300 is synthesized using standard organic synthesis techniques, including amide coupling and Suzuki-Miyaura cross-coupling reactions.

Linker Attachment: A suitable linker is attached to the CBP/p300 ligand through a series of chemical reactions, such as esterification or amidation.

E3 Ligase Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized separately, often involving similar organic synthesis techniques.

Final Assembly: The final PROTAC molecule is assembled by connecting the CBP/p300 ligand-linker conjugate to the E3 ligase ligand

Análisis De Reacciones Químicas

PROTAC CBP/P300 Degrader-1 undergoes several types of chemical reactions:

Oxidation and Reduction: These reactions can modify the functional groups on the ligands, affecting their binding affinity and stability.

Substitution Reactions: These reactions can be used to introduce or modify functional groups on the ligands or linker.

Amide Coupling: This reaction is commonly used to connect the linker to the ligands.

Cross-Coupling Reactions: Reactions like Suzuki-Miyaura cross-coupling are used to form carbon-carbon bonds in the ligands

Aplicaciones Científicas De Investigación

Hepatocellular Carcinoma (HCC)

In recent studies, PROTAC degraders targeting p300/CBP have shown potent activity against HCC. For instance, QC-182, a novel PROTAC based on the p300/CBP bromodomain inhibitor CCS1477, demonstrated significant degradation of p300/CBP proteins in HCC cell lines and xenograft models. This degradation led to downregulation of associated oncogenic transcripts and inhibited cell growth more effectively than traditional inhibitors .

Prostate Cancer

The efficacy of PROTAC degraders has also been highlighted in prostate cancer research. A novel degrader, CBPD-409, was shown to effectively degrade p300/CBP in preclinical models of castration-resistant prostate cancer. This resulted in significant tumor growth inhibition and enhanced efficacy when combined with androgen receptor antagonists . Another compound, MJP6412, exhibited similar effects, demonstrating potent degradation capabilities and inhibition of tumor growth in xenograft models .

Comparative Data on PROTAC Degraders

| Compound | Target | Cancer Type | Mechanism of Action | Efficacy |

|---|---|---|---|---|

| QC-182 | p300/CBP | Hepatocellular Carcinoma | Induces degradation via ubiquitin-proteasome system | Significant growth inhibition |

| CBPD-409 | p300/CBP | Prostate Cancer | Targets E3 ligase for selective degradation | Potent tumor growth inhibition |

| MJP6412 | p300/CBP | Prostate Cancer | Induces degradation; downregulates AR target genes | Effective against resistant cells |

Case Study 1: QC-182 in HCC

In a study involving mouse xenograft models of HCC, treatment with QC-182 resulted in significant depletion of p300/CBP proteins and associated oncogenic transcripts. The compound was well tolerated with no observable toxicity, indicating its potential as a therapeutic agent for HCC .

Case Study 2: CBPD-409 in Prostate Cancer

In preclinical trials with CBPD-409, researchers observed that the targeted degradation of p300/CBP led to a marked reduction in AR signaling pathways crucial for prostate cancer progression. The study concluded that this approach could be safely utilized without significant side effects .

Mecanismo De Acción

PROTAC CBP/P300 Degrader-1 works by recruiting an E3 ubiquitin ligase to the target proteins CBP and p300. This recruitment leads to the ubiquitination of CBP and p300, marking them for degradation by the proteasome. The degradation of these proteins disrupts their role as transcriptional co-activators, leading to changes in gene expression and cellular function .

Comparación Con Compuestos Similares

PROTAC CBP/P300 Degrader-1 is unique in its selectivity and efficiency in degrading CBP and p300 compared to other similar compounds:

JQAD1: Another PROTAC that targets CBP and p300 but has less selectivity and efficiency compared to this compound

dCBP1: A dual CBP/p300 degrader that also shows high selectivity but may have different pharmacokinetic properties

CBPD-409 and CBPD-268: These are other potent CBP/p300 degraders with promising therapeutic potential but may differ in their degradation kinetics and off-target effects

This compound stands out due to its enhanced selectivity and faster onset of degradation, making it a valuable tool in both research and potential therapeutic applications .

Actividad Biológica

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy for targeted protein degradation, particularly in cancer treatment. Among these, the compound known as CBP/P300 Degrader-1 (dCBP-1) has garnered attention for its ability to selectively degrade the acetyltransferases CBP (CREB-binding protein) and p300, which are crucial in various oncogenic processes. This article delves into the biological activity of dCBP-1, highlighting its mechanisms, efficacy in various cancer models, and potential therapeutic implications.

dCBP-1 functions by forming a ternary complex with the target proteins (CBP/p300) and an E3 ubiquitin ligase, cereblon (CRBN). This interaction facilitates the ubiquitination and subsequent proteasomal degradation of CBP/p300, leading to a reduction in their activity and expression levels.

Key Mechanisms:

- Targeting Acetyltransferases : CBP and p300 are histone acetyltransferases that modify chromatin structure and regulate gene expression. Their degradation disrupts oncogenic transcriptional programs.

- Selective Degradation : dCBP-1 exhibits selective degradation of p300/CBP without affecting other proteins, minimizing off-target effects.

Multiple Myeloma

In studies involving multiple myeloma cell lines, dCBP-1 demonstrated exceptional potency in inducing cell death. The compound effectively abolished the enhancer activity driving MYC oncogene expression, a critical factor in myeloma progression .

Prostate Cancer

In preclinical models of castration-resistant prostate cancer (CRPC), an orally bioavailable PROTAC degrader (CBPD-409) showed significant tumor growth inhibition. This effect was attributed to the degradation of p300/CBP, leading to enhanced suppression of androgen receptor signaling compared to traditional inhibitors .

Acute Myeloid Leukemia (AML)

Another PROTAC variant, XYD129, exhibited greater inhibition of growth in acute leukemia cell lines than its parent compound. In xenograft models, XYD129 significantly reduced tumor growth while maintaining tolerable toxicity levels .

Hepatocellular Carcinoma (HCC)

Recent findings indicated that a novel PROTAC degrader QC-182 effectively induced p300/CBP degradation in HCC cells, leading to downregulation of associated oncogenic transcripts and enhanced cell growth inhibition compared to existing inhibitors .

Comparative Efficacy

The following table summarizes the efficacy of dCBP-1 and related PROTACs across various cancer types:

| Compound | Cancer Type | Mechanism of Action | Efficacy |

|---|---|---|---|

| dCBP-1 | Multiple Myeloma | Degrades CBP/p300 | Potent cell death; MYC suppression |

| CBPD-409 | Prostate Cancer | Degrades CBP/p300; inhibits AR signaling | Significant tumor growth inhibition |

| XYD129 | Acute Myeloid Leukemia | Degrades CBP/p300 | Greater growth inhibition vs. parent compound |

| QC-182 | Hepatocellular Carcinoma | Induces p300/CBP degradation | Downregulates oncogenic transcripts |

Case Study 1: Prostate Cancer Treatment

In a study assessing CBPD-409's effects on prostate cancer cells, researchers found that specific degradation of p300/CBP resulted in a marked reduction in oncogene expression linked to AR signaling. The treatment led to a significant decrease in tumor size in xenograft models without observable toxicity .

Case Study 2: Acute Myeloid Leukemia

XYD129 was evaluated for its potential against AML. The compound's ability to form a ternary complex with CRBN resulted in effective degradation of CBP/p300, leading to substantial inhibition of cell proliferation in vitro and significant tumor growth reduction in vivo .

Propiedades

IUPAC Name |

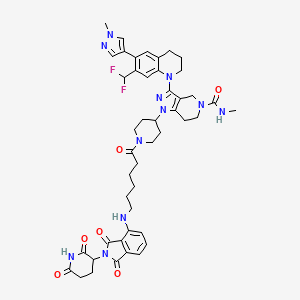

3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H53F2N11O6/c1-49-46(65)56-21-16-35-33(26-56)42(57-18-7-8-27-22-31(28-24-51-54(2)25-28)32(41(47)48)23-37(27)57)53-59(35)29-14-19-55(20-15-29)39(61)11-4-3-5-17-50-34-10-6-9-30-40(34)45(64)58(44(30)63)36-12-13-38(60)52-43(36)62/h6,9-10,22-25,29,36,41,50H,3-5,7-8,11-21,26H2,1-2H3,(H,49,65)(H,52,60,62) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXRGDZBEAJAKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CCC2=C(C1)C(=NN2C3CCN(CC3)C(=O)CCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)N7CCCC8=CC(=C(C=C87)C(F)F)C9=CN(N=C9)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H53F2N11O6 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

894.0 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.